4-{2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl}benzenesulfonamide
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Overview
Description
4-{2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl}benzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzenesulfonamide group linked to a pyrrolidinyl moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 1-ethyl-2,5-dioxopyrrolidine with an appropriate amine to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its use in monoclonal antibody production.
Diroximel fumarate: Used in the treatment of multiple sclerosis.
Uniqueness
4-{2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzenesulfonamide group with a pyrrolidinyl moiety sets it apart from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
4-[2-[(1-ethyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-2-17-13(18)9-12(14(17)19)16-8-7-10-3-5-11(6-4-10)22(15,20)21/h3-6,12,16H,2,7-9H2,1H3,(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXSDQXIIFLUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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